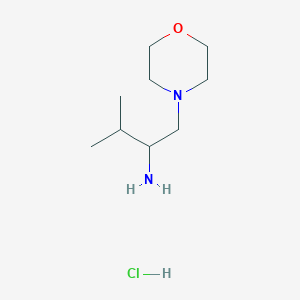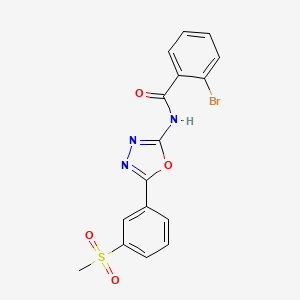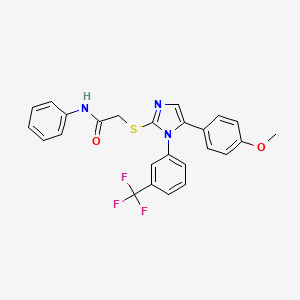
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a unique compound with notable potential in various scientific fields. It features an imidazole ring, which is a common pharmacophore in medicinal chemistry, and showcases a complex arrangement of functional groups that contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step process, starting from the appropriate anilines and aryl halides. The imidazole ring is typically constructed via a Debus-Radziszewski reaction, which involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and an amine. The subsequent steps involve the formation of thioether linkages and the attachment of the acetamide group under mild conditions, ensuring the preservation of the functional groups' integrity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is critical to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: It can be reduced to remove the trifluoromethyl group or convert the imidazole ring into a less aromatic structure.
Common Reagents and Conditions
Oxidation can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction typically employs reagents such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions are performed under both nucleophilic and electrophilic conditions, using reagents like sodium hydride or halogenating agents.
Major Products
The major products of these reactions depend on the nature of the reagents and conditions used but commonly include derivatives with altered oxidation states or new substituent groups that can further modify the compound's properties.
Scientific Research Applications
This compound's versatile structure allows it to be used in:
Chemistry: As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for potential enzyme inhibition and receptor binding due to its imidazole ring.
Medicine: Studied for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in materials science for the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxyphenyl group provides additional points of interaction, potentially improving binding affinity.
Comparison with Similar Compounds
When compared with other compounds featuring the imidazole ring, such as 2-(4-chlorophenyl)-1H-imidazole or 2-(3-pyridyl)-1H-imidazole, 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its trifluoromethyl and methoxyphenyl groups. These functional groups significantly alter its chemical and biological properties, offering distinct advantages in terms of reactivity and potential therapeutic applications.
Similar compounds include:
2-(4-chlorophenyl)-1H-imidazole
2-(3-pyridyl)-1H-imidazole
1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)-1H-imidazole
This compound is a fascinating compound that bridges chemistry, biology, and materials science with its unique and versatile properties.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c1-33-21-12-10-17(11-13-21)22-15-29-24(34-16-23(32)30-19-7-3-2-4-8-19)31(22)20-9-5-6-18(14-20)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZTGAXOAOUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)
![N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2485530.png)
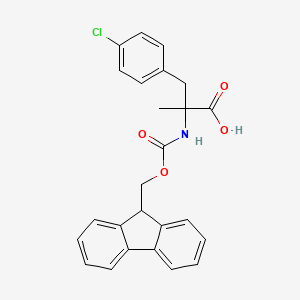
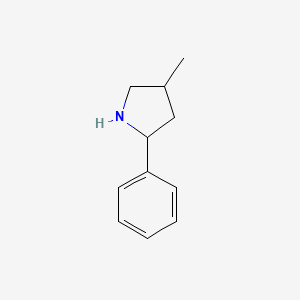
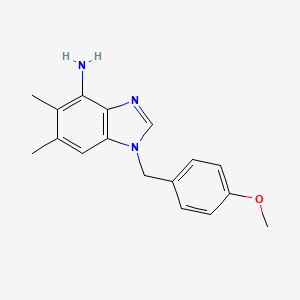
![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)
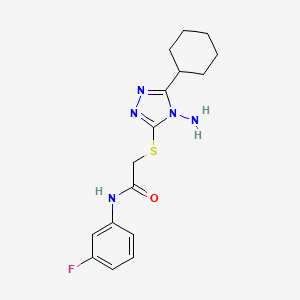


![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
